Home > Products > Screening Compounds P122737 > N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 2034369-74-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Catalog Number: EVT-2998225
CAS Number: 2034369-74-7
Molecular Formula: C16H18N6O4
Molecular Weight: 358.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AMG 458 {1-(2-Hydroxy-2-methylpropyl)-N-[5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl]-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide}

Compound Description: AMG 458 is a potent and selective inhibitor of c-Met, a receptor tyrosine kinase often dysregulated in cancer []. Studies have shown that AMG 458 can covalently bind to liver microsomal proteins in rats and humans, even without NADPH. When incubated with glutathione and N-acetyl cysteine, AMG 458 forms thioether adducts, a reaction also observed in buffer solutions at pH 7.4. In vivo studies in rats have detected these adducts in bile and urine []. This reactivity has prompted the design of AMG 458 analogs with reduced or eliminated glutathione adduct formation.

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a)

Compound Description: This compound is a fungicidal lead compound identified during research focused on the insecticide tebufenpyrad []. It exhibits promising fungicidal activity but also shows high toxicity in rats.

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596, 12c)

Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity []. It demonstrates efficacy in reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism. Although it is a substrate of the P-glycoprotein transporter, its high in vivo efficacy in rodents, favorable pharmacokinetic properties, good safety margins, and potential for balanced metabolism make it a promising candidate for clinical development.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor [, , , , , ]. It is frequently used in research to elucidate the role of CB1 receptors in various physiological processes. Studies have shown that SR141716A competitively antagonizes the effects of cannabinoid agonists and, in some cases, behaves as an inverse agonist by producing opposite effects when applied alone []. Research has focused on understanding the molecular interactions of SR141716A with the CB1 receptor, particularly its binding site interactions and the importance of hydrogen bonding with Lysine 3.28(192) for its inverse agonism [, ].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analog of SR141716A that lacks hydrogen bonding potential at the C3 position due to the absence of the carboxamide group []. In contrast to SR141716A, which acts as an inverse agonist at the CB1 receptor, VCHSR behaves as a neutral antagonist []. This difference in functional activity highlights the importance of the C3 carboxamide group and its interaction with Lysine 3.28(192) in determining the inverse agonism of biarylpyrazoles like SR141716A.

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a potent, selective, and orally active antagonist for the CB1 receptor, exhibiting nanomolar affinity for both rat brain and human CB1 recombinant receptors []. It has low affinity for CB2 receptors and shows no affinity for over 100 other targets investigated. In vitro studies demonstrate that SR147778 antagonizes the inhibitory effects of CP 55,940 on mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity in U373 MG cell lines [].

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a subnanomolar affinity CB2 receptor antagonist [, , , ]. Studies have investigated its binding site interactions with the CB2 receptor, highlighting the importance of the amide functional group and aromatic stacking interactions for its affinity and efficacy [].

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound was initially discovered as a hit in a high-throughput screening campaign for GPCR agonists []. Subsequent optimization efforts focused on enhancing its orexin 2 receptor (OX2R) antagonistic activity, improving stability in liver microsomes, minimizing time-dependent CYP3A4 inhibition, and increasing aqueous solubility.

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: This compound, discovered through optimization efforts from the initial hit (N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide), is a potent, brain-penetrating, and orally active OX2R antagonist []. It exhibits comparable efficacy to seltorexant (15) in a rat sleep model.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a clinical candidate for the treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders []. It acts as a selective inhibitor of phosphodiesterase 2A (PDE2A), enhancing cyclic nucleotide signaling pathways in brain regions associated with learning and memory.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor, structurally distinct from TAK-915 []. It effectively increases 3',5'-cyclic guanosine monophosphate levels in the rat brain following oral administration and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats.

3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This compound belongs to a series of novel anthranilic diamide derivatives containing 1,2,4-oxadiazole rings, synthesized for their potential insecticidal activity []. Its structure was confirmed by X-ray diffraction analysis.

3-Bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This is an anthranilic diamide analog containing a 1,2,4-oxadiazole ring, synthesized and characterized as part of a study investigating insecticidal activities of these compounds [].

Properties

CAS Number

2034369-74-7

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide

Molecular Formula

C16H18N6O4

Molecular Weight

358.358

InChI

InChI=1S/C16H18N6O4/c1-4-25-12-6-5-10(7-17-12)14-19-13(26-21-14)8-18-15(23)11-9-22(2)20-16(11)24-3/h5-7,9H,4,8H2,1-3H3,(H,18,23)

InChI Key

JYSGNLKHDHBYHG-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=C3OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.